molecular formula C7H7NO2S B6618909 5-cyclopropyl-1,2-thiazole-3-carboxylicacid CAS No. 1784449-61-1

5-cyclopropyl-1,2-thiazole-3-carboxylicacid

Cat. No.: B6618909
CAS No.: 1784449-61-1
M. Wt: 169.20 g/mol
InChI Key: AHJUCAOYRUEBPE-UHFFFAOYSA-N
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Description

Significance of the Thiazole (B1198619) Heterocycle in Drug Discovery

The thiazole ring is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. researchgate.net It is a cornerstone in medicinal chemistry, frequently incorporated into the structure of therapeutic agents. researchgate.netnih.gov

Thiazole as a Privileged Scaffold for Bioactive Compounds

In drug design, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The thiazole nucleus is considered one such scaffold due to its presence in a wide array of pharmacologically active molecules. kau.edu.sanih.gov Its unique electronic properties and ability to form various non-covalent interactions (hydrogen bonds, hydrophobic interactions, and van der Waals forces) with biological macromolecules like proteins and enzymes make it a versatile building block for developing new drugs. mdpi.com This scaffold is a key component in numerous FDA-approved medications, highlighting its clinical relevance and success. mdpi.com

Overview of Pharmacological Versatility of Thiazole Derivatives

Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities. researchgate.netresearchgate.net The specific biological response can be finely tuned by altering the substituents on the thiazole ring. This versatility has led to the development of thiazole-containing compounds across numerous therapeutic areas.

Table 1: Pharmacological Activities of Thiazole Derivatives

Pharmacological Activity Description
Antimicrobial Thiazole is a core component of some antibiotics and exhibits activity against a range of bacteria. kau.edu.samdpi.com
Anticancer Numerous thiazole derivatives have been synthesized and evaluated for their potent anti-proliferative activity against various cancer cell lines. kau.edu.sanih.govresearchgate.net
Anti-inflammatory Certain thiazole-containing compounds have shown significant anti-inflammatory effects. researchgate.net
Antiviral The thiazole scaffold is present in some antiretroviral drugs and has been explored for activity against other viruses. researchgate.net
Antidiabetic Thiazole derivatives have been investigated for their potential in managing diabetes. researchgate.net

The Cyclopropyl (B3062369) Moiety in Drug Design

The cyclopropyl group, a three-membered carbocyclic ring, is the smallest possible cycloalkane. Despite its simple structure, its incorporation into drug candidates can have profound effects on their physicochemical and pharmacological properties.

Role of Cyclopropyl Groups in Modulating Biological Activity

Medicinal chemists often introduce cyclopropyl groups to enhance a molecule's biological profile. This small, rigid group can increase potency, improve metabolic stability, and reduce off-target effects. Its compact nature allows it to explore chemical space in a way that larger, more flexible groups cannot, often leading to improved binding affinity with the target receptor. Furthermore, the cyclopropyl moiety is generally resistant to metabolic degradation, which can increase a drug's half-life in the body.

Carboxylic Acid Functionality in Bioactive Molecules

The carboxylic acid group (-COOH) is a common functional group found in a vast number of pharmaceuticals and biologically active molecules. nih.gov Its presence is often critical for a compound's therapeutic effect.

The primary role of the carboxylic acid group is to increase water solubility, which is a crucial property for drug absorption and distribution in the body. At physiological pH, the carboxylic acid group is typically deprotonated to form a carboxylate anion (-COO⁻), which can readily interact with water.

Furthermore, the carboxylic acid group is an excellent hydrogen bond donor and acceptor. This allows it to form strong interactions with amino acid residues in the active sites of enzymes and receptors, often anchoring the molecule to its biological target. This ability to form key binding interactions makes the carboxylic acid group a critical component of many pharmacophores. In some cases, the carboxylic acid can act as a bioisostere, mimicking other functional groups to achieve a desired biological response. nih.gov

Importance of the Carboxylic Acid as a Pharmacophore

The carboxylic acid group is one of the most vital functional groups in medicinal chemistry. It is present in over 450 marketed drugs, highlighting its significance. At physiological pH, the carboxylic acid is typically ionized to a carboxylate, which can form strong ionic bonds, hydrogen bonds, and other electrostatic interactions with biological targets such as enzymes and receptors. This ability to act as a hydrogen bond donor and acceptor, as well as a charged species, often makes it an essential part of a molecule's pharmacophore—the specific features of a molecule responsible for its biological activity.

However, the very properties that make the carboxylic acid group an effective pharmacophore can also present challenges in drug development. Its ionized state can lead to poor membrane permeability, limiting oral bioavailability. Furthermore, it can be a site for metabolic transformations, such as glucuronidation, which can lead to rapid clearance from the body.

Rationale for Investigating 5-Cyclopropyl-1,2-thiazole-3-carboxylic Acid

While specific research on the biological activities of 5-cyclopropyl-1,2-thiazole-3-carboxylic acid is not extensively documented in publicly available literature, a strong rationale for its investigation can be inferred from the established roles of its constituent parts in medicinal chemistry.

The 1,2-Thiazole (Isothiazole) Scaffold: Unlike the more common 1,3-thiazole, the 1,2-thiazole ring offers a different arrangement of nitrogen and sulfur atoms, leading to a unique electronic distribution and vectoral properties for substituent placement. This can be advantageous in exploring new intellectual property space and in achieving specific interactions with biological targets that may not be possible with other heterocyclic systems. Thiazole derivatives, in general, are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

The Cyclopropyl Group: The inclusion of a cyclopropyl ring at the 5-position of the thiazole is a strategic choice. Cyclopropyl groups are often used in medicinal chemistry to:

Introduce conformational constraint: This can lock the molecule into a bioactive conformation, increasing potency and selectivity.

Enhance metabolic stability: The cyclopropyl group can block sites of metabolism on the thiazole ring.

Improve physicochemical properties: It can increase lipophilicity, which can influence cell permeability and oral absorption.

Explore new binding interactions: The unique three-dimensional shape of the cyclopropyl group can lead to favorable van der Waals interactions within a binding pocket.

The Carboxylic Acid at the 3-Position: The placement of the carboxylic acid at the 3-position provides a key anchoring point for interaction with a biological target. Its acidic nature allows for the formation of strong ionic and hydrogen bonds.

In concert, these three components create a molecule with a well-defined three-dimensional structure and multiple points for potential biological interactions. The investigation of 5-cyclopropyl-1,2-thiazole-3-carboxylic acid and its derivatives would be a logical step in the search for novel therapeutic agents, with the expectation that this scaffold could serve as a valuable starting point for the development of new drugs targeting a variety of diseases. The compound's structure suggests its potential utility as a building block in fragment-based drug discovery or as a core scaffold for the generation of compound libraries for high-throughput screening.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclopropyl-1,2-thiazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c9-7(10)5-3-6(11-8-5)4-1-2-4/h3-4H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJUCAOYRUEBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Derivatization Approaches for 5 Cyclopropyl 1,2 Thiazole 3 Carboxylic Acid

Established Synthetic Routes to 1,2-Thiazole Carboxylic Acids

The construction of the 1,2-thiazole (isothiazole) ring and the incorporation of a carboxylic acid moiety are foundational steps in the synthesis of the target compound. researchgate.net These processes can be approached through various established methodologies in heterocyclic chemistry.

The synthesis of the thiazole (B1198619) nucleus is well-documented, with several named reactions providing reliable access to this scaffold. While the target molecule is a 1,2-thiazole (isothiazole), many principles from 1,3-thiazole synthesis can be adapted or provide context for heterocyclic ring closure.

Key synthetic methods include:

Hantzsch Thiazole Synthesis: This is a primary and widely used method for synthesizing thiazole derivatives, involving the reaction of α-halocarbonyl compounds with a thioamide. nih.govbepls.comwikipedia.org The mechanism proceeds via a nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the halocarbonyl, followed by cyclization and dehydration to form the thiazole ring. nih.gov

Cook-Heilbron Synthesis: This method produces 5-aminothiazoles through the reaction of an α-aminonitrile with reagents like carbon disulfide or isothiocyanates under mild conditions. wikipedia.orgpharmaguideline.com

Robinson-Gabriel Synthesis: This approach involves the cyclization of acylaminocarbonyl compounds using a dehydrating agent, typically a phosphorus pentasulfide source like Lawesson's reagent, to form the thiazole ring. nih.govresearchgate.net

These foundational methods offer versatile routes to the core thiazole structure, which can then be further functionalized.

Table 1: Overview of Major Thiazole Synthesis Methods

Synthesis MethodReactantsKey Features
Hantzsch Synthesis α-halocarbonyls, ThioamidesHigh versatility; allows for various substitutions. nih.govbepls.com
Cook-Heilbron Synthesis α-aminonitriles, Carbon DisulfideProvides access to 5-aminothiazoles. wikipedia.orgpharmaguideline.com
Robinson-Gabriel Synthesis Acylaminocarbonyls, P₂S₅Involves cyclization and dehydration. nih.govresearchgate.net

Once the thiazole ring is formed, or concurrently during its synthesis, a carboxylic acid group must be introduced at the C3 position. Several strategies can achieve this functionalization.

Oxidation of Precursors: A common and effective method is the oxidation of a pre-installed functional group on the thiazole ring. Halomethyl or hydroxymethyl thiazoles can be converted to the corresponding thiazole carboxylic acid. google.com For instance, a hydroxymethylthiazole can be oxidized with a mixture of nitric acid and sulfuric acid to yield the carboxylic acid in high yields, often exceeding 90%. google.com Similarly, the oxidation of a thiazole aldehyde can also produce the desired carboxylic acid. google.com

Halogen-Metal Exchange and Carboxylation: An alternative route involves the use of an organometallic intermediate. A brominated thiazole, such as 2-bromothiazole or 5-bromothiazole, can undergo a halogen-metal exchange reaction with an organolithium reagent to form a thiazolyllithium compound. researchgate.net This nucleophilic intermediate can then react with carbon dioxide (CO₂) to generate the corresponding thiazole carboxylic acid upon acidic workup. This method provides a direct and convenient synthesis for these acids. researchgate.net

Synthesis from Carboxylic Acid-Containing Building Blocks: It is also possible to construct the thiazole ring using starting materials that already contain the carboxylate functionality, such as ethyl bromopyruvate, which can be condensed with thioamides. nih.gov This approach builds the desired functional group directly into the final heterocyclic product.

Incorporation of the Cyclopropyl (B3062369) Moiety

The introduction of the cyclopropyl group, particularly with regioselectivity at the 5-position, is a critical challenge in the synthesis of the target molecule.

The cyclopropane ring is a valuable structural motif found in many biologically active molecules. researchgate.net Its unique steric and electronic properties are introduced through several synthetic techniques.

Transition Metal-Catalyzed Cyclopropanation: A conventional and widely used approach is the carbene insertion into an alkene, often catalyzed by transition metals. researchgate.net

From Cyclopropene Intermediates: Enantiomerically enriched cyclopropane derivatives can be accessed through strain-release-driven additions to cyclopropenes. mdpi.com A formal nucleophilic substitution of bromocyclopropanes can proceed through a highly reactive cyclopropene intermediate, which then undergoes nucleophilic addition to form the desired substituted cyclopropane. mdpi.com

Use of Cyclopropenones: Cyclopropenones are strained, cyclic building blocks that can participate in ring-expansion reactions to synthesize various heterocyclic systems. nih.gov While not a direct method of substitution, they can be used to construct larger rings that may contain the desired substructure.

Achieving the specific placement of the cyclopropyl group at the C5 position of the thiazole ring requires careful selection of the synthetic strategy.

Electrophilic Substitution: The electronic nature of the thiazole ring governs its reactivity towards electrophiles. The C5 position is often the most electron-rich and thus the preferred site for electrophilic attack, especially when an electron-donating group is present at the C2 position. pharmaguideline.com This intrinsic reactivity can be exploited to introduce the cyclopropyl moiety or a precursor to it.

Synthesis from Cyclopropyl-Containing Precursors: A more direct and often more controllable method is to begin the thiazole ring synthesis with a building block that already contains the cyclopropyl group. For example, a cyclopropyl-substituted α-haloketone could be reacted with a thioamide in a Hantzsch-type synthesis. This strategy ensures the cyclopropyl group is in the desired position from the outset.

Directed Metalation: Similar to the halogen-metal exchange for carboxylation, a proton can be removed from the C2 position of the thiazole ring using a strong base, creating a nucleophilic center. wikipedia.org While this typically occurs at C2, specific directing groups could potentially facilitate metalation at other positions, followed by reaction with a cyclopropyl electrophile, although this is a more complex approach.

Targeted Derivatization of the 5-Cyclopropyl-1,2-thiazole-3-carboxylic Acid Scaffold

With the core structure of 5-cyclopropyl-1,2-thiazole-3-carboxylic acid assembled, the carboxylic acid group serves as a versatile handle for further derivatization to explore structure-activity relationships for various applications.

The most common derivatization is the formation of amides and esters.

Amide Formation: The carboxylic acid can be readily converted into a variety of amides by coupling with primary or secondary amines. This reaction is typically facilitated by standard peptide coupling reagents such as N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with 1-hydroxybenzotriazole (HOBt). nih.gov This approach has been used to synthesize novel thiazole-substituted arylacetamides and thiazole-5-carboxamide derivatives. nih.govresearchgate.net

Esterification: The carboxylic acid can be converted to its corresponding esters through Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by reaction with alkyl halides after conversion to the carboxylate salt. mdpi.com

Reduction to Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol (5-cyclopropyl-1,2-thiazol-3-yl)methanol using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be used in further synthetic transformations.

Table 2: Potential Derivatization Reactions

Functional GroupReagents and ConditionsResulting Derivative
Carboxylic Acid Amine, EDCI, HOBtAmide nih.govresearchgate.net
Carboxylic Acid Alcohol, Acid CatalystEster mdpi.com
Carboxylic Acid LiAlH₄ or other reducing agentsPrimary Alcohol

Ester and Amide Derivatives

The carboxylic acid group at the C-3 position is a prime site for modification to generate ester and amide derivatives, which can significantly alter the compound's physicochemical properties and biological interactions.

Esterification: Standard esterification procedures are applicable for converting the carboxylic acid to its corresponding esters. These methods typically involve reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, often with removal of water to drive the reaction to completion.

Amidation: The synthesis of amide derivatives from 5-cyclopropyl-1,2-thiazole-3-carboxylic acid is a key strategy for creating analogues with diverse functionalities. mdpi.comresearchgate.net Amide bond formation is commonly achieved by first activating the carboxylic acid. This can be done by converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. mdpi.com The resulting acyl chloride is then reacted with a primary or secondary amine to form the desired amide. Alternatively, peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI), often in combination with additives like 1-hydroxybenzotriazole (HOBt), can be used to facilitate the direct coupling of the carboxylic acid with an amine under milder conditions. nih.gov These methods are widely used in the synthesis of various thiazole-5-carboxamide derivatives, showcasing their utility for generating libraries of compounds for biological screening. mdpi.comresearchgate.net

Table 1: Common Reagents for Ester and Amide Synthesis

Derivative Type Reagent Class Examples Conditions
Esters Acid Catalysts H₂SO₄, p-TsOH Reaction with alcohol, often with heating and water removal.
Amides Acyl Halide Formation SOCl₂, (COCl)₂ Two-step process: formation of acyl chloride, then reaction with amine.
Amides Peptide Coupling Agents DCC, EDCI, HOBt Direct reaction of carboxylic acid and amine, mild conditions.

Modifications at Other Positions of the Thiazole Ring

While the C-3 carboxylic acid is a straightforward handle for derivatization, modifications at other positions of the thiazole ring are crucial for exploring the structure-activity relationship (SAR) comprehensively. The C-4 position of the 5-cyclopropyl-1,2-thiazole ring is a key target for introducing further diversity.

Direct C-H functionalization has emerged as a powerful tool for modifying heterocyclic cores. rsc.org For thiazoles, palladium-catalyzed C-H activation can enable the introduction of various substituents. rsc.orgresearchgate.net For instance, regioselective C-H alkenylation can be achieved using palladium catalysts, allowing for the formation of C-C bonds at specific positions on the thiazole ring. rsc.orgmdpi.com Such strategies could potentially be adapted for the C-4 position of the target molecule, provided a suitable directing group or inherent reactivity allows for regioselective activation. The development of methods for the functionalization of both thiazole and triazole moieties in fused systems highlights the versatility of modern synthetic techniques in creating diverse molecular assemblies from a core scaffold. nih.gov

Advanced Synthetic Methodologies for Thiazole Systems

Modern synthetic chemistry offers several advanced methodologies that can be applied to the synthesis and diversification of thiazole systems, emphasizing efficiency, safety, and environmental sustainability.

Green Chemistry Approaches

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. nih.govbepls.com For thiazole synthesis, these approaches include the use of environmentally benign solvents (like water or ethanol), solvent-free reaction conditions, and energy-efficient techniques such as microwave irradiation and ultrasound. nih.govbepls.commdpi.com

Microwave-assisted synthesis, for example, can dramatically reduce reaction times and improve yields in reactions such as the Hantzsch thiazole synthesis. bepls.comfigshare.com The use of organocatalysts and performing reactions under metal- and oxidant-free conditions, such as through electrochemical methods, further aligns with green chemistry principles. organic-chemistry.orgnih.gov These strategies offer scalable, cost-effective, and environmentally friendly alternatives to conventional methods. nih.gov

Table 2: Green Chemistry Techniques in Thiazole Synthesis

Technique Description Advantages
Microwave Irradiation Uses microwave energy to heat reactions. Rapid heating, reduced reaction times, improved yields. bepls.com
Ultrasound-Mediated Synthesis Uses ultrasonic waves to induce cavitation and enhance reaction rates. Improved mixing, increased reactivity, milder conditions. nih.govmdpi.com
Green Solvents Employs non-toxic, renewable, or recyclable solvents like water or ethanol. Reduced environmental impact and toxicity. bepls.commdpi.com
Electrochemical Synthesis Uses electricity to drive chemical reactions. Avoids chemical oxidants and reductants, high selectivity. organic-chemistry.org

Flow Chemistry Techniques

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a microreactor or a network of tubes. durham.ac.uk This technology offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reaction control, and easier scalability. nih.gov

For the synthesis of heterocyclic compounds like thiazoles, flow chemistry enables the safe handling of hazardous reagents and intermediates. nih.gov It allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities. durham.ac.uk Multistep sequences, including reaction and purification steps, can be integrated into a single continuous process, significantly improving efficiency. durham.ac.ukresearchgate.net This methodology has been successfully applied to generate libraries of thiazole and other heterocyclic derivatives. durham.ac.uknih.govnih.gov

Metal-Catalyzed Coupling Reactions for Diversification

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for the diversification of heterocyclic scaffolds. beilstein-journals.org Palladium and copper catalysts are frequently used to form new carbon-carbon and carbon-heteroatom bonds on the thiazole ring. semanticscholar.orgnih.gov

Key Cross-Coupling Reactions:

Suzuki Coupling: This palladium-catalyzed reaction couples an organoboron compound with a halide or triflate, enabling the introduction of aryl, heteroaryl, or alkyl groups.

Heck Coupling: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst. mdpi.com

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes, to introduce alkynyl moieties. beilstein-journals.org

Direct C-H Arylation: This modern approach directly couples a C-H bond with an aryl halide, avoiding the need for pre-functionalization of the heterocycle. nih.gov The choice of metal catalyst (e.g., palladium vs. copper) can influence the regioselectivity of the arylation. nih.gov

These reactions provide powerful and versatile methods for modifying the thiazole core, allowing for the synthesis of a wide array of derivatives from a common intermediate. semanticscholar.orgrichmond.edu

Structure Activity Relationship Sar Studies of 5 Cyclopropyl 1,2 Thiazole 3 Carboxylic Acid Derivatives

Influence of the 1,2-Thiazole Core on Biological Recognition

Role of Heteroatoms (Sulfur, Nitrogen) in Ligand-Target Interactions

The nitrogen and sulfur atoms within the 1,2-thiazole ring are fundamental to its interaction with biological targets. The nitrogen atom, at position 2, possesses a lone pair of electrons and can act as a hydrogen bond acceptor, a crucial interaction for anchoring a ligand within a binding site. The reactivity and basicity of this nitrogen can be modulated by substituents on the ring.

Substituent Effects on Thiazole (B1198619) Ring Positions

The biological activity of thiazole derivatives can be significantly altered by modifying substituents at the available ring positions (C3, C4, and C5). For the 5-cyclopropyl-1,2-thiazole-3-carboxylic acid scaffold, the key positions for modification are C4 and the amide nitrogen of a derivatized carboxylic acid.

SAR studies on analogous thiazole series have shown that the nature of the substituent at C4 can drastically impact potency. Small, lipophilic groups are often well-tolerated and can enhance binding affinity by occupying small hydrophobic pockets within the receptor. Conversely, large or bulky groups at this position may introduce steric hindrance, leading to a decrease in activity. The electronic properties of the substituent also play a role; electron-withdrawing groups can alter the acidity of the nearby carboxylic acid and the hydrogen-bonding capability of the ring nitrogen.

The following table illustrates hypothetical SAR data for modifications at the C4 position of a 5-cyclopropyl-1,2-thiazole-3-carboxamide, demonstrating typical trends observed in medicinal chemistry programs.

Compound R (at C4) Target Inhibition (IC50, nM)
1a-H500
1b-CH₃150
1c-Cl125
1d-CF₃80
1e-OCH₃300
1f-Phenyl>1000

This table is for illustrative purposes to demonstrate potential SAR trends.

Contribution of the Cyclopropyl (B3062369) Group to SAR

The cyclopropyl group at the C5 position is a key feature of the scaffold. Often used as a "bioisostere" for larger groups like isopropyl or phenyl, it introduces rigidity and specific electronic properties that can be highly advantageous in drug design.

Stereochemical Considerations and Conformational Constraints

One of the most significant contributions of the cyclopropyl ring is the introduction of conformational rigidity. Unlike flexible alkyl chains, the three-membered ring locks the attached pharmacophore elements into a specific spatial orientation. This pre-organization can reduce the entropic penalty upon binding to a receptor, leading to a more favorable binding affinity. By restricting the molecule's conformation, the cyclopropyl group helps to ensure that it adopts the bioactive conformation required for optimal interaction with its target.

Electronic and Steric Effects of Cyclopropyl Substitution

From a steric perspective, the cyclopropyl group is a small, well-defined, and rigid substituent. Its compact size allows it to fit into small hydrophobic pockets in a binding site that may not accommodate larger groups. This can lead to enhanced potency and selectivity. Furthermore, the cyclopropyl moiety is generally more resistant to metabolic oxidation by cytochrome P450 enzymes compared to linear alkyl groups, which can improve the metabolic stability and pharmacokinetic profile of a drug candidate.

The table below shows a hypothetical comparison of different substituents at the C5 position, highlighting the often-favorable properties of the cyclopropyl group.

Compound R' (at C5) Target Inhibition (IC50, nM) Metabolic Stability (t½, min)
2a-Isopropyl20015
2b-tert-Butyl35025
2c-Phenyl18010
2d-Cyclopropyl9060

This table is for illustrative purposes to demonstrate potential SAR trends.

Importance of the Carboxylic Acid Functionality in SAR

The carboxylic acid group at the C3 position is a critical functional group for many biologically active molecules. Its ability to deprotonate at physiological pH allows it to form strong ionic interactions (salt bridges) with positively charged amino acid residues, such as arginine or lysine (B10760008), in a receptor's binding site. This type of interaction can be a powerful anchoring point for the ligand, significantly increasing binding affinity.

Furthermore, the carboxylic acid is a strong hydrogen bond donor and acceptor. The carbonyl oxygen and the hydroxyl group can participate in a network of hydrogen bonds, further stabilizing the ligand-receptor complex. SAR studies often explore the replacement of the carboxylic acid with bioisosteres like tetrazoles or acylsulfonamides to modulate acidity, cell permeability, and metabolic stability. However, in many cases, the carboxylic acid itself is found to be essential for potent biological activity. Derivatization of the carboxylic acid to form amides or esters is a common strategy to probe the necessity of the acidic proton and to explore additional binding interactions. For instance, an amide derivative can introduce new hydrogen bond donor/acceptor capabilities and provide a vector for exploring additional regions of the binding pocket.

Hydrogen Bonding and Ionic Interactions Mediated by the Carboxylic Acid

The carboxylic acid group at the 3-position of the thiazole ring is a pivotal functional group, primarily due to its ability to engage in strong hydrogen bonding and ionic interactions. At physiological pH, the carboxylic acid can exist in both its protonated (COOH) and deprotonated (COO⁻) forms, allowing it to serve as a versatile interaction point with biological targets such as enzymes and receptors.

In its protonated state, the hydroxyl group acts as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. nih.gov Upon deprotonation to the carboxylate anion, both oxygen atoms become strong hydrogen bond acceptors and can participate in powerful ionic interactions (salt bridges) with positively charged residues like arginine or lysine in a protein binding pocket.

Bioisosteric Replacement Strategies for the Carboxylic Acid

While essential for activity, the carboxylic acid group can sometimes lead to poor pharmacokinetic properties, such as low cell permeability or rapid metabolism. researchgate.netnih.gov Consequently, a common strategy in medicinal chemistry is to replace the carboxylic acid with a bioisostere—a different functional group that retains the desired biological activity while offering improved drug-like properties. nih.govdrughunter.com The choice of a bioisostere depends on matching key physicochemical properties like acidity, size, and geometry. nih.gov

Ionized bioisosteres are frequently used to mimic the acidic nature of the carboxylic acid. The most common is the 1H-tetrazole ring, which has a similar pKa and spatial arrangement of hydrogen bond acceptors. drughunter.com Tetrazoles are often more lipophilic and metabolically stable than carboxylic acids. drughunter.com Other acidic bioisosteres include acylsulfonamides and hydroxamic acids, each offering a unique profile of acidity and interaction potential. nih.govhyphadiscovery.com

Alternatively, neutral bioisosteres can be employed, which rely on hydrogen bonding and other non-ionic interactions to replicate the binding of the carboxylate. hyphadiscovery.com This approach can be particularly useful for improving properties like central nervous system (CNS) distribution. hyphadiscovery.com

Below is a table comparing the properties of a carboxylic acid with some of its common bioisosteres.

Functional GroupTypical pKa RangeNatureKey Interactions
Carboxylic Acid4.2–4.5AnionicH-bond donor/acceptor, Ionic
1H-Tetrazole4.5–4.9AnionicH-bond acceptor, Ionic
AcylsulfonamideVaries (e.g., 3-5)AnionicH-bond acceptor, Ionic
Hydroxamic Acid8–9Anionic/ChelatingH-bond donor/acceptor, Metal chelation
IsoxazololVariesAnionicH-bond acceptor, Ionic

Rational Design and Optimization of 5-Cyclopropyl-1,2-thiazole-3-carboxylic Acid Analogs

The rational design of analogs based on the 5-cyclopropyl-1,2-thiazole-3-carboxylic acid scaffold is a methodical process that leverages SAR data and computational modeling. nih.govmdpi.com The goal is to systematically modify the lead structure to enhance its interaction with the biological target, thereby improving its therapeutic efficacy. ijnrd.org

Systematic Modification for Enhanced Activity

Systematic modification of this scaffold involves altering its three main components: the C5-cyclopropyl group, the C3-carboxylic acid (or its bioisostere), and the thiazole ring itself. nih.govkuey.net

Modification of the Cyclopropyl Group: The cyclopropyl ring at the 5-position is a small, rigid, and lipophilic moiety. Its role is likely to fit into a specific hydrophobic pocket within the target's binding site. Modifications could include replacing it with other small alkyl groups (e.g., ethyl, isopropyl) or slightly larger cycloalkyl rings (e.g., cyclobutyl) to probe the size and shape of this pocket.

Modification of the Thiazole Ring: The thiazole ring serves as the central scaffold. While often retained for its core structural role, substitutions at the C4 position could be explored. Introducing small, electron-withdrawing or electron-donating groups could modulate the electronic character of the ring and influence the pKa of the carboxylic acid.

Modification of the Carboxylic Acid: As discussed in section 3.3.2, replacing the carboxylic acid with various bioisosteres is a primary optimization strategy to improve pharmacokinetic properties while maintaining or enhancing binding affinity.

The following table illustrates a conceptual approach to systematic modification and its intended goals in drug design.

Modification SiteExample ModificationRationale / Potential Impact
C5-PositionReplace cyclopropyl with isopropylProbe for larger hydrophobic pocket
C5-PositionReplace cyclopropyl with cyclobutylAssess tolerance for increased bulk
C4-PositionAdd a methyl groupIncrease lipophilicity; probe for steric clash
C4-PositionAdd a fluorine atomAlter electronic properties; potential H-bond acceptor
C3-PositionReplace COOH with 1H-tetrazoleImprove metabolic stability and lipophilicity
C3-PositionReplace COOH with acylsulfonamideModulate acidity and binding interactions

Identification of Key Pharmacophoric Elements

A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For the 5-cyclopropyl-1,2-thiazole-3-carboxylic acid scaffold, a hypothetical pharmacophore can be deduced from its structure and the principles of molecular recognition. nih.govnih.gov

The key pharmacophoric elements are likely:

An Anionic/Hydrogen-Bonding Center: This feature is provided by the carboxylic acid at the C3-position (or its bioisostere). It is crucial for forming directional hydrogen bonds and/or ionic interactions that anchor the molecule to its target. researchgate.netnih.gov

A Hydrophobic Group: The cyclopropyl ring at the C5-position serves as a well-defined hydrophobic feature. Its conformational rigidity helps ensure an optimal fit into a corresponding nonpolar cavity on the target protein.

A Heterocyclic Scaffold: The 1,2-thiazole ring acts as a rigid linker that holds the anionic and hydrophobic features in a precise spatial orientation. The geometry of the ring is critical for positioning these key interacting groups correctly. The heteroatoms in the ring may also contribute to binding through dipole-dipole or other electronic interactions. ijper.org

Pharmacophore elucidation and validation are often performed using computational tools and a set of known active and inactive compounds to create a predictive model for designing new, more potent derivatives. nih.gov

Computational and Cheminformatics Approaches in 5 Cyclopropyl 1,2 Thiazole 3 Carboxylic Acid Research

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-cyclopropyl-1,2-thiazole-3-carboxylic acid, molecular docking can be instrumental in identifying potential protein targets and elucidating the specific interactions that govern its binding affinity.

To predict how 5-cyclopropyl-1,2-thiazole-3-carboxylic acid might interact with a potential protein target, a three-dimensional structure of the protein, typically obtained from X-ray crystallography or NMR spectroscopy, is required. Using docking software, the compound can be placed into the binding site of the protein in various possible conformations and orientations. A scoring function is then employed to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding.

For 5-cyclopropyl-1,2-thiazole-3-carboxylic acid, key interactions would likely involve the carboxylic acid group forming hydrogen bonds with amino acid residues such as arginine, lysine (B10760008), or histidine in the protein's active site. The thiazole (B1198619) ring could engage in pi-stacking or other non-covalent interactions, while the cyclopropyl (B3062369) group might fit into a hydrophobic pocket. The precise binding mode would reveal the crucial interactions responsible for the compound's activity.

Below is a hypothetical table illustrating the kind of data that would be generated from a molecular docking study of 5-cyclopropyl-1,2-thiazole-3-carboxylic acid against a putative protein target.

Parameter Value Interacting Residues Interaction Type
Binding Affinity (kcal/mol)-8.5Arg120, Lys122Hydrogen Bond
Tyr230Pi-Alkyl
Leu80, Val88Hydrophobic

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. If 5-cyclopropyl-1,2-thiazole-3-carboxylic acid is identified as a hit compound, virtual screening can be employed to discover structurally similar analogs with potentially improved properties.

In a typical virtual screening workflow, a library of compounds would be docked into the same protein binding site as 5-cyclopropyl-1,2-thiazole-3-carboxylic acid. The resulting compounds are then ranked based on their docking scores and other criteria, such as chemical similarity to the original hit. This approach allows for the rapid and cost-effective identification of a smaller, more focused set of compounds for subsequent experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are invaluable for predicting the activity of unsynthesized compounds and for understanding the physicochemical properties that are important for a compound's therapeutic effect.

To develop a QSAR model for a series of analogs of 5-cyclopropyl-1,2-thiazole-3-carboxylic acid, a dataset of compounds with known biological activities is required. For each compound, a set of molecular descriptors, which are numerical representations of its chemical structure, is calculated. These descriptors can encode information about the compound's size, shape, lipophilicity, and electronic properties.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that relates the descriptors to the biological activity. A robust QSAR model can then be used to predict the activity of new, untested analogs of 5-cyclopropyl-1,2-thiazole-3-carboxylic acid, thereby prioritizing the synthesis of the most promising candidates.

Beyond prediction, QSAR models can provide insights into the key physicochemical properties that drive the biological activity of a series of compounds. By analyzing the descriptors that are most influential in the QSAR equation, researchers can understand what makes a molecule more or less active.

For derivatives of 5-cyclopropyl-1,2-thiazole-3-carboxylic acid, a QSAR study might reveal that activity is positively correlated with a certain range of lipophilicity (logP) and negatively correlated with the size of a substituent at a particular position. This information is critical for guiding the rational design of new analogs with enhanced potency. A hypothetical outcome of such an analysis is presented in the table below.

Physicochemical Descriptor Correlation with Activity Interpretation
LogP (Lipophilicity)Positive (up to a certain value)Increased cell membrane permeability
Molecular WeightNegativeSteric hindrance in the binding pocket
Hydrogen Bond DonorsPositiveEssential for target binding

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide a dynamic view of how a ligand like 5-cyclopropyl-1,2-thiazole-3-carboxylic acid interacts with its protein target, offering a more detailed understanding than the static picture provided by molecular docking.

By simulating the ligand-protein complex in a realistic environment (e.g., in water at physiological temperature and pressure), MD simulations can reveal the stability of the binding pose predicted by docking, the role of water molecules in the binding site, and any conformational changes in the protein that may occur upon ligand binding. This detailed information can be crucial for explaining the compound's mechanism of action and for designing new inhibitors with improved binding kinetics.

Conformational Analysis and Ligand Flexibility

Conformational analysis is the study of the three-dimensional shapes a molecule can adopt by rotation around its single bonds. For a molecule such as 5-cyclopropyl-1,2-thiazole-3-carboxylic acid, understanding its preferred conformations and flexibility is crucial, as this dictates how it can fit into the binding site of a target protein.

Computational methods, particularly quantum mechanics (QM) and molecular mechanics (MM), are used to calculate the potential energy of different conformations. By systematically rotating the bonds—such as the one connecting the cyclopropyl group to the thiazole ring and the bond connecting the carboxylic acid group—a potential energy surface can be generated. The low-energy regions on this surface correspond to the most stable and probable conformations of the molecule.

For instance, studies on similar heterocyclic systems like thiazole-5-carboxylic acid using Density Functional Theory (DFT) have identified multiple stable conformers based on the orientation of the carboxylic acid group. indexcopernicus.com The planarity of the carboxylic acid group relative to the thiazole ring and the relative energies of these conformers are determined. indexcopernicus.com The flexibility of the cyclopropyl and carboxylic acid substituents on the rigid 1,2-thiazole core allows the molecule to present different pharmacophoric features to a biological target. The analysis of torsional angles (dihedral angles) is key to describing these conformational states. In thiazole-containing amino acid residues, for example, the local conformations are often described by the Ramachandran torsion angles φ and ψ, with stable structures including β-sheets and α-helices. nih.gov The polarity of the surrounding environment can also influence the energy order and equilibrium between different conformations. nih.gov

Table 1: Key Torsional Angles in Conformational Analysis of 5-Cyclopropyl-1,2-thiazole-3-carboxylic Acid
Torsional AngleDescriptionSignificance in Ligand Flexibility
τ1 (C4-C5-C_cyclopropyl-C_cyclopropyl)Rotation of the cyclopropyl group relative to the thiazole ring.Determines the spatial orientation of the cyclopropyl moiety, which can influence hydrophobic interactions within a binding pocket.
τ2 (C2-C3-C_carboxyl-O)Rotation of the carboxylic acid group relative to the thiazole ring.Affects the positioning of hydrogen bond donors and acceptors, critical for specific interactions with protein residues.

Protein-Ligand Complex Stability

Once a ligand binds to a protein, the stability of the resulting complex is a key determinant of its biological activity. Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time, providing insights into the stability of protein-ligand complexes.

MD simulations can predict how 5-cyclopropyl-1,2-thiazole-3-carboxylic acid and its analogs behave within a protein's binding site. These simulations can reveal the persistence of crucial interactions, such as hydrogen bonds between the carboxylic acid group and polar residues in the protein, or hydrophobic interactions involving the cyclopropyl group. The root-mean-square deviation (RMSD) of the ligand's atoms from their initial docked position is often monitored throughout the simulation to assess its stability; a low and stable RMSD suggests a stable binding mode.

Alternative computational methods, such as thermal titration molecular dynamics (TTMD), have been developed for the qualitative estimation of protein-ligand complex stability. nih.gov This approach involves running a series of MD simulations at progressively increasing temperatures and evaluating the conservation of the ligand's native binding mode. nih.gov Such methods can help distinguish between high-affinity and low-affinity compounds, serving as a valuable screening tool in the early stages of drug discovery. nih.gov

De Novo Design and Scaffold Hopping

De novo design and scaffold hopping are computational strategies used to create novel molecules with desired biological activities. These techniques are particularly useful for exploring new chemical space and generating intellectual property.

Exploration of Chemical Space

The 1,2-thiazole ring serves as a rigid scaffold upon which new molecules can be designed. De novo design programs can "grow" new molecules within the constraints of a protein's active site, starting from a small fragment or the 5-cyclopropyl-1,2-thiazole core itself. These programs add atoms and functional groups in a stepwise manner, optimizing the geometry and interactions at each step to build novel, potent ligands.

Scaffold hopping, a related strategy, aims to replace the central molecular core (the scaffold) with a different one while retaining the original molecule's biological activity. nih.gov Starting with 5-cyclopropyl-1,2-thiazole-3-carboxylic acid, a medicinal chemist might computationally search for other scaffolds that can present the key pharmacophoric features—the cyclopropyl group and the acidic moiety—in a similar spatial arrangement. For example, the development of novel heteroaromatic systems like 2H-thiazolo[4,5-d] nih.govresearchgate.netnih.govtriazole (ThTz) provides versatile building blocks that can be used in scaffold-hopping strategies to modify and enhance the properties of existing pharmacologically active compounds. nih.govrsc.org This exploration of new chemical space can lead to the discovery of compounds with improved properties, such as better selectivity or pharmacokinetics. nih.gov

Bioisosteric Replacements

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of a specific functional group, such as a carboxylic acid, with a bioisostere is a common strategy in medicinal chemistry to overcome issues related to metabolism, toxicity, or physicochemical properties. nih.gov

The carboxylic acid group in 5-cyclopropyl-1,2-thiazole-3-carboxylic acid is a key pharmacophoric element, likely involved in forming strong hydrogen bonds or ionic interactions with a biological target. nih.gov However, carboxylic acids can present challenges, including poor cell permeability and susceptibility to metabolic reactions like acyl-glucuronidation. nih.govhyphadiscovery.com Therefore, replacing it with a suitable bioisostere can be highly beneficial.

Common bioisosteric replacements for carboxylic acids include various acidic heterocycles. The 5-substituted 1H-tetrazole is one of the most widely used bioisosteres, as it has a similar pKa to a carboxylic acid and can act as a hydrogen bond donor and acceptor. cambridgemedchemconsulting.comdrughunter.com Other ionized bioisosteres include acyl sulfonamides and isoxazolols. nih.govhyphadiscovery.com More recently, neutral functional groups that can mimic the interaction of a carboxylate through hydrogen bonds or cation-π interactions have also been explored. nih.govhyphadiscovery.com

Table 2: Common Bioisosteric Replacements for the Carboxylic Acid Moiety
BioisostereApproximate pKaKey CharacteristicsPotential Advantages
Carboxylic Acid (Reference)~4.5Anionic at physiological pH, strong H-bond acceptor.Strong target interaction, can improve solubility. nih.gov
1H-Tetrazole~4.5 - 4.9Anionic, similar acidity to carboxylic acid, more lipophilic. drughunter.comCan improve metabolic stability and avoid acyl glucuronidation. cambridgemedchemconsulting.comdrughunter.com
Acyl Sulfonamide~3 - 5Anionic, can form multiple hydrogen bonds.May significantly increase potency through enhanced target binding. drughunter.com
Hydroxamic Acid~9Weaker acid, can chelate metal ions.Often used in inhibitors of metalloenzymes.
IsoxazololVariesIonizable heterocycle.Can modulate physicochemical properties and pharmacokinetics. nih.gov

Data Mining and Cheminformatics Tools for Thiazole Research

Cheminformatics combines computational tools with chemical information to support drug discovery. Large chemical databases like ChEMBL, ZINC, and MolPort contain vast amounts of data on compounds, including many thiazole derivatives, and their biological activities. researchgate.net

Data mining techniques are used to analyze these large datasets to identify trends and build predictive models. Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent example. researchgate.net QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. By analyzing a set of known thiazole derivatives, a QSAR model can be developed to predict the activity of new, untested compounds based on calculated molecular descriptors (e.g., lipophilicity, electronic properties, size). researchgate.net Machine learning algorithms like random forest, support vector machines (SVM), and deep neural networks are increasingly used to build more sophisticated and accurate QSAR models. researchgate.net

Pharmacophore modeling is another key cheminformatics tool. A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. Such models can be generated from a set of active thiazole compounds or from the crystal structure of a ligand bound to its target protein. These models are then used as 3D queries to screen large compound libraries (virtual screening) to identify novel molecules that fit the pharmacophore and are therefore likely to be active. researchgate.net

These computational tools, from molecular docking and MD simulations to QSAR and pharmacophore modeling, are essential for modern research on thiazole-containing compounds, enabling a more rational, efficient, and cost-effective approach to the design and discovery of new therapeutic agents. nih.govmdpi.comnih.gov

Future Directions and Emerging Research Avenues for 5 Cyclopropyl 1,2 Thiazole 3 Carboxylic Acid

Exploration of Novel Therapeutic Targets

The thiazole (B1198619) scaffold is present in a wide array of compounds with demonstrated biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. nih.govmdpi.com This versatility suggests that 5-cyclopropyl-1,2-thiazole-3-carboxylic acid and its derivatives could be investigated against a broad spectrum of novel therapeutic targets.

Future research will likely focus on screening this compound against various enzyme families and cellular receptors. Thiazole-containing molecules have shown inhibitory activity against targets such as protein kinases, carbonic anhydrases, and various proteases. nih.govnih.gov The cyclopropyl (B3062369) moiety can enhance binding affinity and improve pharmacokinetic properties, making the compound a promising candidate for targets that have been challenging for other chemical scaffolds. semanticscholar.org

Table 1: Potential Therapeutic Targets for Thiazole-Based Compounds

Target ClassSpecific ExamplesPotential Therapeutic Area
KinasesBruton's tyrosine kinase (BTK), Spleen tyrosine kinase (Syk)Autoimmune diseases, Cancer
Proteases3C-Like protease (3CLpro)Antiviral (e.g., SARS-CoV-2)
Carbonic AnhydrasesCA-IIIMetabolic disorders
Cell Surface ReceptorsG protein-coupled receptors (GPCRs)Various indications

This table is illustrative of potential targets based on the activities of other thiazole-containing compounds.

Development of Advanced Delivery Systems

To maximize the therapeutic potential and overcome potential limitations such as poor solubility or off-target effects of 5-cyclopropyl-1,2-thiazole-3-carboxylic acid, the development of advanced delivery systems is a critical future direction. These systems can improve the bioavailability, stability, and targeted delivery of the compound to specific tissues or cells.

Novel formulation strategies such as encapsulation in nanoparticles, liposomes, or polymeric micelles could be explored. These delivery vehicles can protect the drug from degradation, control its release profile, and facilitate its transport across biological barriers. Furthermore, surface modification of these carriers with specific ligands (e.g., antibodies or peptides) could enable active targeting to diseased cells, thereby enhancing efficacy and reducing systemic toxicity.

Combination Therapies and Synergistic Effects

Investigating the synergistic effects of 5-cyclopropyl-1,2-thiazole-3-carboxylic acid in combination with existing therapeutic agents is a promising avenue for future research. Combination therapies are a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer and infectious diseases, as they can enhance therapeutic efficacy, overcome drug resistance, and reduce dosages of individual drugs.

For instance, if the compound demonstrates anticancer properties, it could be tested in combination with standard chemotherapeutic agents or targeted therapies. nih.gov Similarly, if it exhibits antimicrobial activity, its use alongside conventional antibiotics could be explored to combat resistant strains of bacteria. who.int Preclinical studies would be essential to identify promising drug combinations and to understand the underlying mechanisms of their synergistic interactions.

Fragment-Based Drug Discovery and Covalent Inhibition Strategies

The 5-cyclopropyl-1,2-thiazole-3-carboxylic acid scaffold is well-suited for advanced medicinal chemistry strategies such as fragment-based drug discovery (FBDD) and the design of covalent inhibitors.

In FBDD, small chemical fragments are screened for weak binding to a biological target. The thiazole scaffold itself has been identified as a valuable fragment in several screening campaigns. nih.gov The 5-cyclopropyl-1,2-thiazole-3-carboxylic acid structure can serve as a starting point for "fragment growing" or "fragment linking" approaches to develop more potent and selective inhibitors.

Furthermore, the thiazole ring can be functionalized to act as a "warhead" for covalent inhibition. Covalent inhibitors form a permanent bond with their target protein, which can lead to enhanced potency and prolonged duration of action. The reactivity of the thiazole ring can be modulated to target specific amino acid residues, such as cysteine, in the active site of an enzyme. nih.gov

Table 2: Comparison of Drug Discovery Strategies

StrategyDescriptionAdvantages for 5-Cyclopropyl-1,2-thiazole-3-carboxylic Acid
Fragment-Based Drug Discovery (FBDD) Screening of low molecular weight compounds (fragments) for binding to a target.The core scaffold can be used as a starting fragment for optimization.
Covalent Inhibition Design of inhibitors that form a covalent bond with the target protein.The thiazole ring can be modified to create a reactive group for targeted covalent binding.

Application in Chemical Biology Tools and Probes

Beyond its direct therapeutic applications, 5-cyclopropyl-1,2-thiazole-3-carboxylic acid can be developed into valuable chemical biology tools and probes. These tools are instrumental in studying biological processes and validating new drug targets.

By attaching fluorescent dyes, biotin (B1667282) tags, or photo-crosslinking groups to the core scaffold, researchers can create molecular probes to visualize and identify the cellular targets of the compound. These probes can be used in techniques such as fluorescence microscopy, affinity chromatography, and proteomics to elucidate the compound's mechanism of action and to discover novel protein-protein interactions. The development of such chemical probes will be crucial for advancing our understanding of the biological pathways modulated by this class of molecules.

Q & A

Q. What in vivo models are suitable for evaluating the compound’s bioavailability and toxicity?

  • Methodology : Administer orally (10–50 mg/kg) to rodent models and measure plasma concentrations via LC-MS/MS. Assess toxicity via histopathology (liver/kidney) and hematological parameters (WBC/RBC counts). Compare with negative controls and reference drugs (e.g., aspirin for anti-inflammatory studies) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.